Pinocembrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Neurological Disorders

Field: Neurology

Application: Pinocembrin has demonstrated significant protection and management of neurological disorders.

Antioxidant

Field: Pharmacology

Application: Pinocembrin has shown to have antioxidant properties.

Methods: The antioxidant properties of Pinocembrin are studied using different techniques.

Results: Pinocembrin has demonstrated significant antioxidant effects.

Anti-inflammatory

Field: Immunology

Application: Pinocembrin has anti-inflammatory effects.

Methods: The anti-inflammatory effects of Pinocembrin are studied using in vitro and in vivo models.

Results: Pinocembrin has shown significant anti-inflammatory effects.

Antimicrobial

Field: Microbiology

Application: Pinocembrin has antimicrobial properties.

Methods: The antimicrobial properties of Pinocembrin are studied using different techniques.

Results: Pinocembrin has demonstrated significant antimicrobial effects.

Antidiabetic

Field: Endocrinology

Application: Pinocembrin has antidiabetic properties.

Methods: The antidiabetic properties of Pinocembrin are studied using in vitro and in vivo models.

Results: Pinocembrin has shown significant antidiabetic effects.

Anticancer

Ischemic Stroke Treatment

Application: Pinocembrin has been approved by China Food and Drug Administration (CFDA) as a new treatment drug for ischemic stroke.

Antifungal

Application: Pinocembrin has antifungal properties.

Methods: The antifungal properties of Pinocembrin are studied using different techniques.

Results: Pinocembrin has demonstrated significant antifungal effects.

Antiviral

Field: Virology

Application: Pinocembrin has antiviral properties.

Methods: The antiviral properties of Pinocembrin are studied using different techniques.

Results: Pinocembrin has demonstrated significant antiviral effects.

Vasodilatory, Vasorelaxant, and Vasoprotective

Field: Cardiology

Application: Pinocembrin has vasodilatory, vasorelaxant, and vasoprotective properties.

Methods: These properties of Pinocembrin are studied using different techniques.

Results: Pinocembrin has demonstrated significant vasodilatory, vasorelaxant, and vasoprotective effects.

Osteoprotective

Field: Orthopedics

Application: Pinocembrin has osteoprotective properties.

Methods: The osteoprotective properties of Pinocembrin are studied using different techniques.

Results: Pinocembrin has demonstrated significant osteoprotective effects.

Antiarrhythmic

Treatment of Ischemic Strokes

Field: Neurology

Application: Pinocembrin has been approved by China Food and Drug Administration (CFDA) as a new treatment drug for ischemic stroke

Methods: Research has shown that pinocembrin can be absorbed rapidly in the body and easily cross the blood–brain barrier

Results: Given its significant efficacy in cerebral ischemia, pinocembrin is currently in progress in phase II clinical trials

Colon Cancer Treatment

Application: Pinocembrin can be used against colon cancer because of its ability to trigger bax-dependent mitochondrial apoptosis.

Methods: The methods of application are still under research.

Results: The results are promising but more research is needed.

Treatment of A. hydrophila Infection

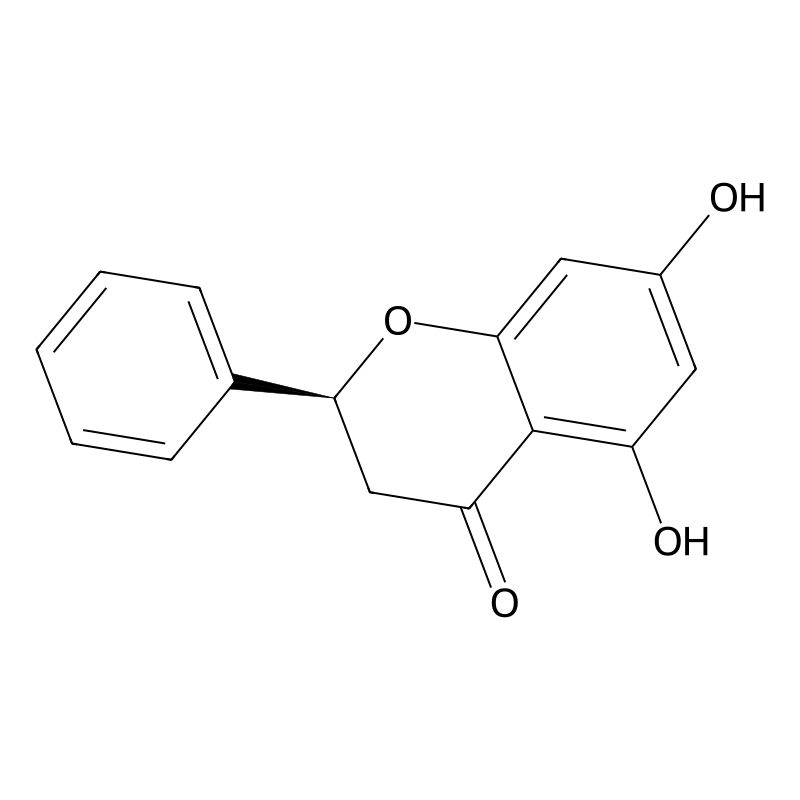

Pinocembrin is a naturally occurring flavanone, a subclass of flavonoids, primarily found in various plants, honey, and propolis. Its chemical structure is characterized by the formula , featuring two hydroxyl groups at the 5 and 7 positions on the flavanone backbone. This compound exhibits significant antioxidant properties, which contribute to its role in various biological activities and therapeutic applications . Pinocembrin is recognized for its diverse pharmacological effects, including anti-inflammatory, antimicrobial, and neuroprotective activities .

- Antioxidant Activity: Pinocembrin's structure allows it to scavenge free radicals and inhibit oxidative stress, potentially contributing to its neuroprotective and cardiovascular benefits [].

- Vasodilation: Pinocembrin may relax blood vessels by increasing nitric oxide production, leading to improved blood flow [].

- Hydroxylation: Pinocembrin can be biosynthetically converted to pinobanksin through hydroxylation processes .

- Glucuronidation: In vivo, pinocembrin is primarily metabolized via phase II metabolism, forming glucuronide conjugates that enhance its solubility and excretion .

- Oxidation: Pinocembrin can participate in oxidation-reduction reactions, acting as an electron donor to restore oxidized biomolecules, such as tyrosine cation radicals .

Pinocembrin exhibits a wide range of biological activities:

- Antioxidant: It reduces oxidative stress by scavenging free radicals and modulating the expression of antioxidant enzymes through pathways like Nrf2 .

- Anti-inflammatory: Pinocembrin inhibits the production of pro-inflammatory cytokines and mediators, thereby exerting anti-inflammatory effects in various models of inflammation .

- Neuroprotective: It protects neuronal cells from excitotoxicity and oxidative damage, showing potential in treating neurodegenerative diseases .

- Antimicrobial: Pinocembrin demonstrates antibacterial and antifungal properties against various pathogens .

Pinocembrin can be synthesized through several methods:

- Natural Extraction: It can be isolated from natural sources such as honey and propolis using chromatographic techniques.

- Biosynthesis: Microbial biosynthesis has been explored by assembling a phenylpropanoid pathway using genetically modified strains of Escherichia coli to produce pinocembrin from phenylalanine .

- Chemical Synthesis: Chemical synthesis involves starting from aurantiin in an alkaline solution, followed by a series of reactions to yield pinocembrin .

Pinocembrin has numerous applications across various fields:

- Pharmaceuticals: Due to its diverse pharmacological properties, it is investigated for potential use in developing new therapeutic agents for conditions like inflammation, cancer, and neurodegenerative disorders .

- Food Industry: Its antioxidant properties make it a candidate for use as a natural preservative or functional ingredient in food products .

- Cosmetics: Pinocembrin's skin-protective properties are explored for incorporation into cosmetic formulations .

Research indicates that pinocembrin interacts with various metabolic pathways and enzymes:

- Cytochrome P450 Enzymes: Pinocembrin irreversibly inhibits cytochrome P450 3A4 activity, which is crucial for drug metabolism. This interaction raises concerns regarding potential drug interactions when used concurrently with other medications .

- Transport Proteins: It also inhibits organic anion transporting polypeptides (hOATP2B1 and hOATP1A2), affecting the uptake of statins and other drugs that rely on these transporters for absorption .

Several compounds share structural and functional similarities with pinocembrin. Below is a comparison highlighting their unique features:

Pinocembrin stands out due to its specific hydroxylation pattern and its unique combination of neuroprotective and anti-inflammatory properties that are not as pronounced in many related compounds. Its multifunctional role makes it a significant focus for research in pharmacology and nutrition.

The botanical distribution of pinocembrin spans numerous plant families, with particularly notable concentrations in three major taxonomic groups: Piperaceae, Lauraceae, and Asteraceae families. The compound has been identified in over 40 plant species distributed across tropical, subtropical, and temperate regions worldwide [1] [2].

Piperaceae Family Sources

The Piperaceae family represents one of the most significant sources of pinocembrin, comprising fourteen genera and 1,950 species that serve as rich reservoirs of this flavonoid compound [1]. Among these, two genera stand out as particularly abundant sources: Peperomia and Piper, which collectively encompass approximately 1,300 species with 600 and 700 species respectively [1].

Piper Species Distribution:

The genus Piper demonstrates widespread global distribution with documented pinocembrin content across multiple species. Piper chimonantifolium and Piper lanceaefolium, both found in tropical regions, contain pinocembrin primarily in their leaf tissues [1]. These species exhibit notable antifungal properties, with Piper chimonantifolium demonstrating significant activity against various fungal pathogens [1]. Piper sarmentosum, distributed across Southeast Asia, contains pinocembrin in its aerial parts and has been studied for its anticarcinogenic properties [1].

Piper ecuadorense, endemic to Ecuador, represents a regional source of pinocembrin with documented concentrations in leaf tissues [3]. This species demonstrates the localized distribution patterns common within the Piperaceae family, where specific environmental conditions contribute to enhanced flavonoid production.

Peperomia Species:

The genus Peperomia encompasses approximately 600 species distributed globally, with many species documented as pinocembrin sources [1]. These plants typically accumulate pinocembrin in whole plant tissues, reflecting the compound's role in plant defense mechanisms and stress responses.

Lauraceae and Asteraceae Sources

The Lauraceae family contributes significantly to pinocembrin distribution, with particular emphasis on the genus Cryptocarya. This genus comprises approximately 250 species distributed primarily in tropical and subtropical regions [1]. Cryptocarya chinensis, found across Asia, contains pinocembrin in its leaf tissues and has demonstrated notable antituberculosis activity [4] [5]. The compound concentration in Cryptocarya chinensis leaves has been associated with minimal inhibitory concentrations of 3.5 μg/mL against Mycobacterium tuberculosis [4].

Cryptocarya konishii, commonly known as Brown Laurel, accumulates pinocembrin in its wood tissues [1]. This species demonstrates the varied tissue distribution patterns of pinocembrin within the Lauraceae family. Cryptocarya chartacea represents another significant source, with pinocembrin isolated from bark tissues through various chromatographic techniques [6] [7].

The Asteraceae family encompasses approximately 600 species of the genus Helichrysum, with 244 species documented in South Africa alone [1]. Helichrysum gymnocomum serves as a representative source, containing pinocembrin in its flower tissues [1]. This species demonstrates antimicrobial properties attributed to its pinocembrin content.

Flourensia oolepis, distributed across South America, contains pinocembrin in its aerial parts [1]. Lychnophora markgravii, another South American species, accumulates pinocembrin in aerial tissues and has shown antileishmanial activity [1]. Centaurea eryngioides, found in Mediterranean regions, contains pinocembrin throughout whole plant tissues and exhibits antitumor properties [1].

Eucalyptus Species

The genus Eucalyptus, belonging to the Myrtaceae family, represents a particularly well-documented source of pinocembrin with quantified concentrations across multiple species. Eucalyptus sieberi emerges as the most significant source, containing 0.05% pinocembrin in leaf tissues [8]. This species has been extensively studied for extraction optimization, with accelerated solvent extraction at 80°C proving most effective for pinocembrin recovery [8].

Eucalyptus fraxinoides demonstrates notably higher pinocembrin concentrations, with leaf tissues containing up to 2.95% pinocembrin [8]. This represents one of the highest documented concentrations of pinocembrin in plant tissues. The species shows consistent pinocembrin accumulation across different collection periods, indicating stable biosynthetic pathways.

Eucalyptus pauciflora contains moderate pinocembrin concentrations of 0.48% in leaf tissues [8]. Research indicates that pinocembrin distribution within Eucalyptus species follows specific patterns related to subgenus classification, with Monocalyptus species showing higher concentrations than Symphyomyrtus species [8].

Additional Eucalyptus species, including Eucalyptus rossii, Eucalyptus fastigata, Eucalyptus macrorhyncha, Eucalyptus agglomerata, Eucalyptus consideniana, Eucalyptus dives, and Eucalyptus obliqua, have been investigated for pinocembrin content [8]. However, these species showed concentrations below detection limits, indicating species-specific variation in pinocembrin biosynthesis within the genus.

Bee Products

Bee products represent some of the most concentrated and readily available sources of pinocembrin for human consumption. The compound's presence in these products results from bees' collection and processing of plant materials rich in pinocembrin.

Honey

Honey serves as a natural reservoir of pinocembrin, with concentrations varying based on the floral sources accessed by bee colonies [1] [9]. The compound contributes to honey's antimicrobial and antioxidant properties, playing a crucial role in the preservation and therapeutic value of this natural product [10] [11].

Research demonstrates that pinocembrin content in honey correlates with the botanical diversity of the foraging area [11]. Honey derived from regions with abundant Eucalyptus, Pinus, or Populus species typically exhibits higher pinocembrin concentrations [11]. The compound's presence in honey has been associated with enhanced wound healing properties and antimicrobial activity against various pathogens [12].

Clinical studies indicate that honey containing pinocembrin demonstrates significant therapeutic effects, including reduced inflammation markers and improved glycemic control in diabetic patients [11]. The bioavailability of pinocembrin from honey appears enhanced compared to isolated compound preparations, possibly due to synergistic interactions with other honey constituents [11].

Propolis

Propolis represents the most concentrated natural source of pinocembrin among bee products, with the compound serving as a major constituent [10] [11] [12]. Bees collect propolis from tree buds, bark, and other plant sources, particularly from Poplar, Pine, and conifer secretions [11]. The pinocembrin content in propolis varies significantly based on geographic location and plant sources, with concentrations ranging from 10-50% of total flavonoid content [11].

The compound's concentration in propolis contributes substantially to its antimicrobial properties. Pinocembrin serves as a specialized antifungal agent within propolis, with documented activity against Candida albicans and other pathogenic fungi [12]. The minimal inhibitory concentration of pinocembrin against Penicillium italicum reaches 100 μg/mL, demonstrating potent antifungal activity [1].

Propolis containing high pinocembrin concentrations has shown remarkable therapeutic effects in clinical trials. Studies involving 66 patients with type 2 diabetes demonstrated that daily propolis supplementation (900 mg) for 12 weeks resulted in significant improvements in fasting blood glucose and hemoglobin A1c levels [11]. The therapeutic effects were attributed primarily to pinocembrin's antioxidant and anti-inflammatory properties.

Geographically, propolis from temperate regions typically contains higher pinocembrin concentrations than tropical variants [11]. European propolis, particularly from Northern and Eastern Europe, demonstrates consistently high pinocembrin content due to abundant Populus and Pinus species in these regions [11].

Food Sources

Pinocembrin occurs naturally in various food sources, contributing to the nutritional and health benefits of common dietary items. The compound's presence in foods represents an important pathway for human exposure and potential therapeutic benefit.

Fruits and Vegetables

Among fruit sources, Litchi chinensis (lychee) seeds represent a documented source of pinocembrin [1]. The compound accumulates in seed tissues, though concentrations remain relatively low compared to other plant sources. Syzygium samarangense fruits contain pinocembrin in both pulp and seed tissues, contributing to the fruit's antioxidant properties [1].

Vegetable sources of pinocembrin include various species, though specific concentrations remain largely undocumented in current literature. The compound's presence in vegetables typically correlates with flavonoid-rich varieties, particularly those with notable antioxidant properties. Research indicates that pinocembrin content in fruits and vegetables varies significantly based on growing conditions, harvest timing, and storage methods [13].

The bioavailability of pinocembrin from fruit and vegetable sources appears enhanced when consumed with dietary fats, suggesting improved absorption through lipid-mediated transport mechanisms. Processing methods, including cooking and fermentation, can significantly alter pinocembrin concentrations in these foods [13].

Tea and Wine

Tea represents a significant dietary source of pinocembrin, with the compound contributing to tea's antioxidant and anti-inflammatory properties [9] [14]. Research demonstrates that pinocembrin concentrations in tea vary based on processing methods, with green tea generally containing higher concentrations than black tea due to reduced oxidation during processing [9].

The compound's presence in tea has been associated with enhanced neuroprotective effects and improved cognitive function. Studies indicate that regular tea consumption provides consistent pinocembrin exposure, with bioavailability enhanced by tea's complex polyphenolic matrix [9] [14].

Red wine serves as another notable dietary source of pinocembrin, with concentrations influenced by grape variety, growing conditions, and winemaking processes [9] [15]. The compound accumulates in grape skins and is extracted during fermentation, contributing to wine's antioxidant properties [15]. Research on wine aged in cherry wood demonstrates that pinocembrin concentrations can increase during aging due to extraction from wood materials [15].

Studies examining wine from different grape varieties show significant variation in pinocembrin content, with some varieties containing up to 0.088 mg/L [16]. The compound's presence in wine contributes to cardiovascular protective effects associated with moderate wine consumption [9].

Herbs and Spices

Mexican oregano (Lippia graveolens) represents the most concentrated food source of pinocembrin among herbs and spices, containing 499.33 mg/100g in dried form [17]. This exceptionally high concentration makes Mexican oregano a significant dietary source of pinocembrin for populations where this herb is commonly used [17].

The compound content in Mexican oregano demonstrates remarkable stability during drying and storage, making it a reliable source for both culinary and medicinal applications [17]. Research indicates that pinocembrin concentrations in Mexican oregano can vary from 53.00 to 916.00 mg/100g depending on harvest conditions and processing methods [17].

Damiana (Turnera diffusa) serves as both a culinary herb and medicinal plant, containing pinocembrin in leaf tissues [18] [19]. The compound contributes to damiana's traditional use as an aphrodisiac and its demonstrated aromatase inhibitory activity [18]. Pinocembrin concentrations in damiana vary based on geographic origin and harvest timing, with optimal concentrations occurring during flowering periods [19].

Other herb and spice sources include various Lippia species, with Lippia origanoides containing pinocembrin in flowers, leaves, and stems [1]. These plants demonstrate antimicrobial properties attributed to their pinocembrin content, making them valuable for both culinary and preservation applications [1].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

480-39-7

Wikipedia

Use Classification

Dates

2: Falcão SI, Calhelha RC, Touzani S, Lyoussi B, Ferreira ICFR, Vilas-Boas M. In Vitro Interactions of Moroccan Propolis Phytochemical's on Human Tumor Cell Lines and Anti-Inflammatory Properties. Biomolecules. 2019 Jul 29;9(8). pii: E315. doi: 10.3390/biom9080315. PubMed PMID: 31362402.

3: Montenegro I, Sánchez E, Werner E, Godoy P, Olguín Y, Caro N, Ehrenfeld N, Madrid A. Isolation and identification of compounds from the resinous exudate of Escallonia illinita Presl. and their anti-oomycete activity. BMC Chem. 2019 Jan 28;13(1):1. doi: 10.1186/s13065-019-0516-8. eCollection 2019 Dec. PubMed PMID: 31355363; PubMed Central PMCID: PMC6659570.

4: Şahin S, Karkar B. The antioxidant properties of the chestnut bee pollen extract and its preventive action against oxidatively induced damage in DNA bases. J Food Biochem. 2019 Jul;43(7):e12888. doi: 10.1111/jfbc.12888. Epub 2019 May 13. PubMed PMID: 31353705.

5: Zhao WW, Guo WW, Guo JF, Wang X, Chen XQ, Wu X. Three new flavonoids from Penthorum chinense Pursh and their docking studies. Nat Prod Res. 2019 Jul 25:1-8. doi: 10.1080/14786419.2019.1613394. [Epub ahead of print] PubMed PMID: 31342796.

6: Lu Y, Ma BW, Gao J, Tu LC, Hu TY, Zhou JW, Liu Y, Tu YH, Lin ZS, Huang LQ, Gao W. Isolation and characterization of a glycosyltransferase with specific catalytic activity towards flavonoids from Tripterygium wilfordii. J Asian Nat Prod Res. 2019 Jul 24:1-10. doi: 10.1080/10286020.2019.1642330. [Epub ahead of print] PubMed PMID: 31339359.

7: Cappello AR, Aiello F, Polerà N, Armentano B, Casaburi I, Di Gioia ML, Loizzo MR, Dolce V, Pezzi V, Tundis R. In vitro anti-proliferative and anti-bacterial properties of new C7 benzoate derivatives of pinocembrin. Nat Prod Res. 2019 Jul 16:1-9. doi: 10.1080/14786419.2019.1641805. [Epub ahead of print] PubMed PMID: 31311327.

8: Ma B, Liu X, Lu Y, Ma X, Wu X, Wang X, Jia M, Su P, Tong Y, Guan H, Jiang Z, Gao J, Huang L, Gao W. A specific UDP-glucosyltransferase catalyzes the formation of triptophenolide glucoside from Tripterygium wilfordii Hook. f. Phytochemistry. 2019 Jul 9;166:112062. doi: 10.1016/j.phytochem.2019.112062. [Epub ahead of print] PubMed PMID: 31299395.

9: Sordon S, Popłoński J, Milczarek M, Stachowicz M, Tronina T, Kucharska AZ, Wietrzyk J, Huszcza E. Structure-Antioxidant-Antiproliferative Activity Relationships of Natural C7 and C7-C8 Hydroxylated Flavones and Flavanones. Antioxidants (Basel). 2019 Jul 7;8(7). pii: E210. doi: 10.3390/antiox8070210. PubMed PMID: 31284642; PubMed Central PMCID: PMC6680932.

10: Guzmán-Oyarzo D, Plaza T, Recio-Sánchez G, Abdalla DSP, Salazar LA, Hernández-Montelongo J. Use of nPSi-βCD Composite Microparticles for the Controlled Release of Caffeic Acid and Pinocembrin, Two Main Polyphenolic Compounds Found in a Chilean Propolis. Pharmaceutics. 2019 Jun 19;11(6). pii: E289. doi: 10.3390/pharmaceutics11060289. PubMed PMID: 31248192.

11: Shen X, Liu Y, Luo X, Yang Z. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug. Molecules. 2019 Jun 24;24(12). pii: E2323. doi: 10.3390/molecules24122323. Review. PubMed PMID: 31238565.

12: Frattaruolo L, Carullo G, Brindisi M, Mazzotta S, Bellissimo L, Rago V, Curcio R, Dolce V, Aiello F, Cappello AR. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway. Antioxidants (Basel). 2019 Jun 20;8(6). pii: E186. doi: 10.3390/antiox8060186. PubMed PMID: 31226797; PubMed Central PMCID: PMC6616548.

13: Aru B, Güzelmeric E, Akgül A, Demirel GY, Kırmızıbekmez H. Antiproliferative Activity of Chemically Characterized Propolis from Turkey and Its Mechanisms of Action. Chem Biodivers. 2019 Jul;16(7):e1900189. doi: 10.1002/cbdv.201900189. Epub 2019 Jun 21. PubMed PMID: 31222938.

14: Shen S, Wang J, Chen X, Liu T, Zhuo Q, Zhang SQ. Evaluation of cellular antioxidant components of honeys using UPLC-MS/MS and HPLC-FLD based on the quantitative composition-activity relationship. Food Chem. 2019 Sep 30;293:169-177. doi: 10.1016/j.foodchem.2019.04.105. Epub 2019 Apr 26. PubMed PMID: 31151598.

15: Carmignan F, Matias R, Carollo CA, Dourado DM, Fermiano MH, Silva BAK, Bastos PRHO. Efficacy of application of Equisetum pyramidale Goldm. hydrogel for tissue restoration of induced skin lesions in Wistar rats. Braz J Biol. 2019 May 9. pii: S1519-69842019005004101. doi: 10.1590/1519-6984.184409. [Epub ahead of print] PubMed PMID: 31090815.

16: Fu Y, Yang J, Chen S, Sun X, Zhao P, Xie Z. Screening, and identification of the binding position, of xanthine oxidase inhibitors in the roots of Lindera reflexa Hemsl using ultrafiltration LC-MS combined with enzyme blocking. Biomed Chromatogr. 2019 Sep;33(9):e4577. doi: 10.1002/bmc.4577. Epub 2019 Jun 27. PubMed PMID: 31069821.

17: Borriello M, Iannuzzi C, Sirangelo I. Pinocembrin Protects from AGE-Induced Cytotoxicity and Inhibits Non-Enzymatic Glycation in Human Insulin. Cells. 2019 Apr 26;8(5). pii: E385. doi: 10.3390/cells8050385. PubMed PMID: 31035509; PubMed Central PMCID: PMC6562854.

18: Bibi N, Jan G, Jan FG, Hamayun M, Iqbal A, Hussain A, Rehman H, Tawab A, Khushdil F. Cochliobolus sp. acts as a biochemical modulator to alleviate salinity stress in okra plants. Plant Physiol Biochem. 2019 Jun;139:459-469. doi: 10.1016/j.plaphy.2019.04.019. Epub 2019 Apr 14. PubMed PMID: 30999133.

19: Kharsany K, Viljoen A, Leonard C, van Vuuren S. The new buzz: Investigating the antimicrobial interactions between bioactive compounds found in South African propolis. J Ethnopharmacol. 2019 Jun 28;238:111867. doi: 10.1016/j.jep.2019.111867. Epub 2019 Apr 9. PubMed PMID: 30978456.

20: Lee JL, Loe MWC, Lee RCH, Chu JJH. Antiviral activity of pinocembrin against Zika virus replication. Antiviral Res. 2019 Jul;167:13-24. doi: 10.1016/j.antiviral.2019.04.003. Epub 2019 Apr 5. PubMed PMID: 30959074.